8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
“8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one” is a chemical compound with the CAS Number: 49800-59-1 . It has a molecular weight of 194.21 . The IUPAC name for this compound is 8-fluoro-5-methoxy-3,4-dihydro-1 (2H)-naphthalenone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FO2/c1-14-10-6-5-8 (12)11-7 (10)3-2-4-9 (11)13/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 82-84 degrees Celsius .Scientific Research Applications
Chemoenzymatic Synthesis and Precursor Applications
A notable application involves the chemoenzymatic synthesis of (2R)-2-amino-8-substituted tetralins, which are useful precursors for serotonin receptor agonists like 8-OH-DPAT. This synthesis pathway utilizes 1-methoxynaphthalene, highlighting the compound's role in producing biologically active molecules (Orsini et al., 2002).
Synthetic Pathways for Dopaminergic Compounds
Another research avenue explores its use in synthesizing dopaminergic compounds, demonstrating a straightforward synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This process involves multiple steps, including bromination and esterification, indicating its versatility as a synthetic intermediate (Öztaşkın et al., 2011).
Development of Positron Emission Tomography Radiotracers
The compound is also investigated for its potential in oncology, specifically in designing analogues with reduced lipophilicity for use as positron emission tomography (PET) radiotracers. These efforts aim to optimize its pharmacokinetic properties for better diagnostic applications (Abate et al., 2011).
Liquid Crystal Materials for Displays
In the field of materials science, fluoro-substituted tetrahydronaphthalene structures, including derivatives of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, are designed for active matrix liquid crystal displays (LCDs). These compounds exhibit a wide nematic temperature range and high dielectric anisotropy, essential for TFT-display technologies (Kusumoto et al., 2004).
Conformational and Spectroscopic Studies
Further research includes conformational analysis, UV-VIS, MESP (Molecular Electrostatic Potential), NLO (Non-Linear Optical), and NMR (Nuclear Magnetic Resonance) studies of related tetrahydronaphthalene compounds. These studies provide deep insights into the vibrational spectra, electronic structure, and conformational stability, which are crucial for designing compounds with specific properties (Arivazhagan et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTORPDEFRENTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229710 | |
Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49800-59-1 | |
Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49800-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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